

Navigating the Stereochemical Landscape of Adamantyl-thpinaca: An In-depth Technical Guide

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Compound of Interest

Compound Name: Adamantyl-thpinaca

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of **Adamantyl-thpinaca**, a synthetic cannabinoid of significant interest in forensic and pharmacological research. This document outlines the distinct chemical identifiers, specifically the IUPAC International Chemical Identifier Key (InChIKey), for the primary stereoisomers and delves into the experimental methodologies for their characterization. Furthermore, it presents available quantitative data on their receptor binding affinities and explores their metabolic pathways.

Core Data Summary

The adamantyl moiety of **Adamantyl-thpinaca** gives rise to positional isomers, primarily the 1-adamantyl and 2-adamantyl derivatives. Each of these can, in principle, exist as enantiomers, leading to a complex stereochemical profile. The InChIKey provides a unique and unambiguous identifier for each of these distinct chemical entities.

Table 1: InChIKeys for Adamantyl-thpinaca Positional Isomers

Isomer Name	Common Name	InChIKey	Stereochemistry
N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide	1-Adamantyl-thpinaca (ATHPINACA isomer 1)	WFDRVDUEMGJILX-YGMNDUCWSA-N	Specified, likely a specific enantiomer
N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide	1-Adamantyl-thpinaca	WFDRVDUEMGJILX-UHFFFAOYSA-N	Achiral/Unspecified
N-(adamantan-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide	2-Adamantyl-thpinaca (ATHPINACA isomer 2)	XFZLBNDGZVRJNJ-NMYSLRMKSA-N	Specified, likely a specific enantiomer
N-(adamantan-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide	2-Adamantyl-thpinaca	XFZLBNDGZVRJNJ-UHFFFAOYSA-N	Achiral/Unspecified

It is crucial for researchers to utilize these specific InChIKeys to ensure the correct identification of the isomer under investigation, as pharmacological activity can vary significantly between stereoisomers.

Pharmacological Profile

Adamantyl-thpinaca and its isomers are known to be potent agonists of the cannabinoid receptors CB1 and CB2.^[1] The binding affinity of these compounds to the receptors is a key determinant of their psychoactive effects and overall pharmacological profile. While comprehensive quantitative data for all stereoisomers is not readily available in the public domain, existing research provides valuable insights.

Table 2: Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound	CB1 Receptor (Ki, nM)	CB2 Receptor (Ki, nM)
CUMYL-THPINACA (for comparison)	1.23 ± 0.20	1.38 ± 0.86

Note: Specific Ki values for individual **Adamantyl-thpinaca** stereoisomers are not consistently reported across the literature. The data for CUMYL-THPINACA, a structurally related synthetic cannabinoid, is provided for context.^[1] Research indicates that adamantyl-substituted cannabinoids generally exhibit high affinity for both CB1 and CB2 receptors.^{[2][3]}

Experimental Protocols

The identification and quantification of **Adamantyl-thpinaca** stereoisomers in various matrices require sophisticated analytical techniques. Below are detailed methodologies commonly employed in forensic and research laboratories.

Sample Preparation for Seized Materials and Biological Samples

This protocol outlines the general steps for extracting **Adamantyl-thpinaca** from herbal mixtures or biological fluids.

- Objective: To isolate the target analytes from the matrix for subsequent analysis.
- Materials:
 - Seized herbal material or biological sample (e.g., urine, blood).
 - Methanol or other suitable organic solvent.
 - Centrifuge.
 - Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).^[4]
 - Vortex mixer.

- Nitrogen evaporator.
- Procedure for Herbal Material:
 - Homogenize a representative sample of the herbal material.
 - Accurately weigh approximately 10-50 mg of the homogenized sample into a centrifuge tube.
 - Add a known volume of methanol (e.g., 10 mL).
 - Vortex the mixture vigorously for 1-2 minutes.
 - Sonicate the mixture for 10-15 minutes.
 - Centrifuge the sample at 3000 rpm for 5-10 minutes.[5]
 - Carefully collect the supernatant for analysis.
- Procedure for Biological Fluids (Urine):
 - Pre-treat the urine sample (e.g., enzymatic hydrolysis to cleave glucuronide conjugates).
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the pre-treated urine sample onto the cartridge.
 - Wash the cartridge with a weak solvent to remove interferences.
 - Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).[4]
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.[6]

Analytical Instrumentation and Conditions

The following provides typical instrumental parameters for the analysis of **Adamantyl-thpinaca** isomers.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Application: Primarily for the identification and differentiation of the 1- and 2-adamantyl isomers.[\[7\]](#)
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless injector, with a typical injection volume of 1 μ L.
 - Oven Temperature Program: A programmed temperature ramp to ensure separation of isomers and other components.
 - Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting fragmentation patterns can be used to distinguish between the isomers.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Application: For the sensitive and selective quantification of **Adamantyl-thpinaca** and its metabolites in complex matrices.[\[5\]](#)
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.
 - Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) operated in electrospray ionization (ESI) positive mode.
 - Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification on triple quadrupole instruments, monitoring specific precursor-to-product ion transitions.

Metabolic Pathways and Signaling

Adamantyl-thpinaca undergoes extensive phase I metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[\[8\]](#)[\[9\]](#) Understanding these metabolic pathways is critical for identifying appropriate biomarkers of consumption in toxicological screening.

Metabolism of Adamantyl-thpinaca

The primary metabolic transformations involve hydroxylation at various positions on the adamantyl and tetrahydropyran moieties, as well as potential N-dealkylation.[1][9]



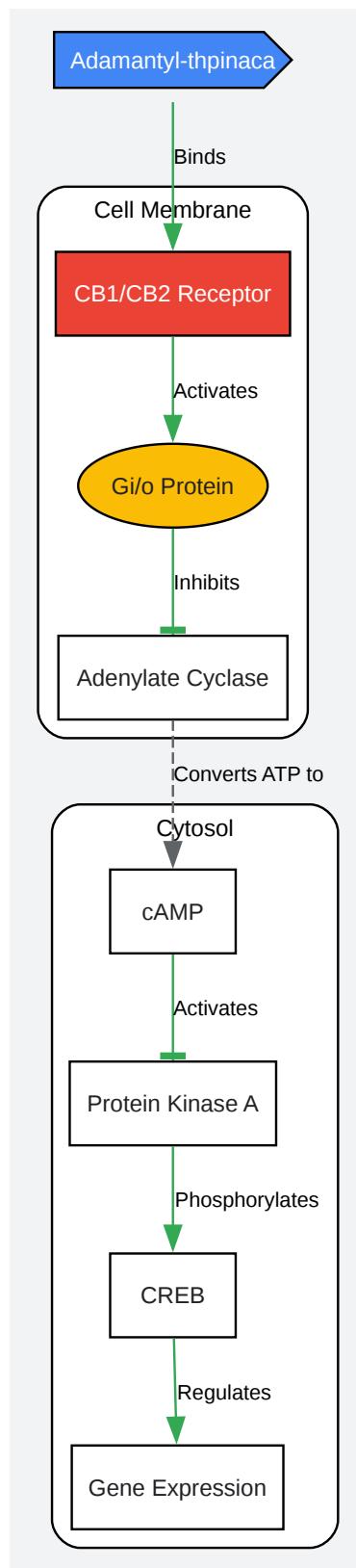
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Caption: Phase I Metabolic Cascade of **Adamantyl-thpinaca**.

This metabolic cascade leads to the formation of numerous hydroxylated metabolites, which can then be further conjugated (Phase II metabolism) before excretion.[1] The identification of these metabolites is a key aspect of forensic analysis.

Cannabinoid Receptor Signaling

As agonists of the CB1 and CB2 receptors, **Adamantyl-thpinaca** stereoisomers initiate a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to the Gi/o family of G-proteins.

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Caption: Simplified CB1/CB2 Receptor Signaling Pathway.

Activation of the CB1/CB2 receptor by **Adamantyl-thpinaca** leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and affects downstream gene expression, ultimately leading to the physiological and psychoactive effects associated with these compounds.

This guide serves as a foundational resource for professionals working with **Adamantyl-thpinaca** stereoisomers. The provided data and protocols are intended to support further research into the pharmacology, toxicology, and analytical chemistry of this important class of synthetic cannabinoids. It is imperative to consult the primary literature for the most up-to-date and detailed information.

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